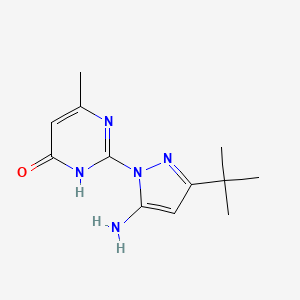

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Description

Overview of 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

The compound this compound is a heterocyclic organic molecule with the molecular formula C₁₂H₁₇N₅O and a molecular weight of 247.30 grams per mole. The structure consists of a pyrimidin-4(3H)-one core substituted at the 2-position with a 5-amino-3-tert-butyl-1H-pyrazol-1-yl group and at the 6-position with a methyl group. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(5-amino-3-tert-butylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one. The compound exists predominantly in its keto tautomeric form, as confirmed by crystallographic studies of related pyrimidinone structures.

The molecular architecture of this compound features several important structural elements that contribute to its chemical and biological properties. The pyrazole ring contains an amino group at the 5-position and a sterically hindered tert-butyl group at the 3-position, while the pyrimidinone ring system provides a lactam functionality that can participate in hydrogen bonding interactions. The InChI representation of the molecule is InChI=1S/C12H17N5O/c1-7-5-10(18)15-11(14-7)17-9(13)6-8(16-17)12(2,3)4/h5-6H,13H2,1-4H3,(H,14,15,18). This structural complexity makes it an attractive scaffold for medicinal chemistry applications.

The simplified molecular-input line-entry system representation reveals the connectivity as CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)(C)C)N. Physical properties of the compound include its crystalline nature at room temperature, with suppliers typically providing it at 95% purity. The compound's solubility characteristics and other physicochemical properties make it suitable for various synthetic transformations and biological evaluations.

Historical Context and Discovery

The initial discovery and development of this compound can be traced through patent literature and chemical databases, with the first recorded entry in PubChem dating to January 18, 2019. The compound emerged from systematic structure-activity relationship studies focused on pyrazolylpyrimidinone scaffolds, which have been recognized for their diverse biological activities since the early 2000s. The development of this particular derivative was influenced by research into antitubercular agents, where scientists explored modifications to the pyrazole ring system to enhance biological activity and selectivity.

The historical development of related pyrazolylpyrimidinone compounds can be traced to broader investigations into heterocyclic scaffolds for pharmaceutical applications. Research groups have systematically explored various substitution patterns on both the pyrazole and pyrimidinone rings to optimize biological activity. The incorporation of the tert-butyl group at the 3-position of the pyrazole ring represents a strategic design choice based on earlier structure-activity relationship studies that demonstrated the importance of steric bulk for enhancing selectivity and potency.

The compound's registration in major chemical databases and its availability through multiple commercial suppliers indicates its recognition as a valuable research tool. The assignment of the MDL number MFCD11518879 further confirms its establishment within the chemical literature. The evolution of synthetic methodologies for preparing this compound and its analogs has been driven by the need for efficient routes that can accommodate various substitution patterns while maintaining high yields and purity.

Relevance in Contemporary Chemical Research

Contemporary research interest in this compound stems from its potential as a pharmacological tool and its role as a key intermediate in drug discovery programs. The compound has been investigated as part of broader studies on pyrazolylpyrimidinone derivatives for their antitubercular properties, with researchers exploring structure-activity relationships to identify potent inhibitors of Mycobacterium tuberculosis. These studies have revealed that modifications to the pyrazole ring, particularly the introduction of amino groups and bulky alkyl substituents, can significantly impact biological activity and selectivity profiles.

The compound's relevance extends to kinase inhibitor research, where pyrazole-containing heterocycles have emerged as privileged scaffolds. Studies have demonstrated that pyrazole-based molecules, including those with pyrimidinone cores, exhibit significant anti-proliferative and anti-cancer potential across various disease models. The specific structural features of this compound make it particularly suitable for targeting specific kinase families, with research showing that small modifications to the pyrazole ring can dramatically affect selectivity profiles.

Recent investigations have also explored the compound's potential in phosphodiesterase inhibition, particularly targeting phosphodiesterase 2 enzymes that play crucial roles in neurological and psychiatric disorders. The pyrazolylpyrimidinone scaffold has been identified as a promising framework for developing therapeutic agents for conditions such as schizophrenia, cognitive impairment, depression, and neurodegenerative diseases. Additionally, research into calcium/calmodulin-stimulated adenylyl cyclase inhibition has highlighted the potential of related pyrimidinone derivatives for treating various physiological conditions.

Scope and Objectives of the Outline

This comprehensive analysis aims to provide a detailed examination of this compound from multiple scientific perspectives, focusing exclusively on its chemical properties, synthetic methodologies, and research applications. The scope encompasses fundamental chemical characterization, including detailed structural analysis, physicochemical properties, and spectroscopic data interpretation. The analysis will explore synthetic approaches for preparing this compound and its analogs, examining both traditional and contemporary methodologies that have been developed for accessing pyrazolylpyrimidinone scaffolds.

The objectives include providing researchers with comprehensive data tables summarizing key molecular properties, synthetic procedures, and analytical characterization data derived from peer-reviewed literature and authoritative chemical databases. The analysis will examine structure-activity relationships observed for this compound and related derivatives, particularly in the context of biological target interactions and selectivity profiles. Special attention will be given to the compound's role as a building block in medicinal chemistry programs and its utility in developing more complex therapeutic agents.

The following analysis will systematically address the synthetic methodologies employed for preparing this compound, including detailed examination of reaction conditions, yields, and purification methods reported in the literature. Furthermore, the analysis will explore the compound's chemical reactivity patterns, focusing on transformations that have been successfully employed to generate analogs with modified biological activities. The scope deliberately excludes clinical applications, dosage information, and safety profiles, maintaining focus on the fundamental chemical and research aspects of this important heterocyclic compound.

Properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c1-7-5-10(18)15-11(14-7)17-9(13)6-8(16-17)12(2,3)4/h5-6H,13H2,1-4H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIBRFCQENNQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

The compound has the following chemical properties:

- Molecular Formula : C12H17N5O

- Molecular Weight : 247.30 g/mol

- CAS Number : 1170651-35-0

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives, including our compound of interest, in exhibiting anticancer properties. For instance:

- Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 13.6 |

| HCT-116 | 12.6 |

Additionally, a combination study with doxorubicin revealed a synergistic effect, enhancing the cytotoxicity against resistant cancer cells .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

- In Vitro Studies : It was evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : Evidence suggests that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Properties : Its structure allows it to scavenge free radicals, potentially contributing to its anticancer and antimicrobial effects by reducing oxidative stress within cells .

Case Studies

A significant study focused on the use of pyrazole derivatives in breast cancer treatment reported that compounds similar to this compound significantly inhibited tumor growth in vivo models when administered alongside conventional chemotherapy agents .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential as a bioactive agent:

1. Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. For instance, derivatives similar to 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

The inhibition of specific enzymes involved in metabolic pathways is another area where this compound shows promise. It may serve as a lead compound for designing inhibitors targeting enzymes associated with diseases like diabetes and metabolic disorders .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound can be utilized in several medicinal chemistry applications:

1. Drug Development

The compound's structural characteristics make it suitable for modifications aimed at enhancing its pharmacological profiles. Researchers are exploring various analogs to improve potency and selectivity against specific biological targets .

2. Targeted Therapy

Incorporating this compound into targeted therapy regimens could enhance treatment efficacy for certain cancers and infectious diseases. Its ability to selectively inhibit specific pathways can be harnessed to develop more effective treatment modalities .

Agricultural Applications

The potential use of this compound in agriculture is also noteworthy:

1. Pesticide Development

Studies have indicated that compounds with similar structures can act as effective pesticides or herbicides. The incorporation of this compound into agricultural formulations could provide new solutions for pest management while minimizing environmental impact .

2. Plant Growth Regulators

Research is ongoing to evaluate the compound's effects on plant growth and development, potentially leading to applications as a plant growth regulator that can enhance crop yields under stress conditions .

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrazole derivatives, including this compound, showing effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinone derivatives with variable substituents influencing their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Observations

Substituent Effects on Bioactivity: The benzo[d]thiazole moiety in compound 5 () confers weak antifungal activity, likely due to interactions with fungal cell membranes or enzymes. Hydrazone and thiol groups (e.g., THPM2 in ) contribute to anti-inflammatory activity by modulating COX or LOX pathways, a feature absent in the target compound due to its lack of these functional groups.

Synthetic Pathways: The target compound’s synthesis likely follows routes similar to its analogs, such as cyclocondensation of aminopyrazoles with β-ketoesters or via nucleophilic substitution on preformed pyrimidinones . For example, compound 5 () was synthesized by heating 2-aminothiophenol with ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate in methanol.

Spectroscopic Characterization: ¹H NMR signals for pyrimidinone derivatives typically include:

- A singlet for the pyrimidine C5 proton (δ ~5.05–5.34 ppm) .

- Resonances for aromatic protons (δ ~7.08–7.86 ppm) and substituent-specific signals (e.g., tert-butyl at δ ~1.45 ppm) .

Antimicrobial vs. Structural modifications (e.g., tert-butyl vs. methyl groups) could modulate such activity by altering steric hindrance or hydrogen-bonding capacity .

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one?

Answer: The synthesis typically involves coupling pyrazole derivatives with functionalized pyrimidinones. For example, thiouracil analogs (e.g., 6-methyl-2-thioxo-pyrimidin-4(3H)-one) can react with halogenated pyrazole intermediates under basic conditions. Sodium methoxide in anhydrous methanol is often used to deprotonate thiouracil, facilitating nucleophilic substitution with tert-butyl-substituted pyrazoles. Reaction monitoring via TLC and purification via recrystallization ensures product integrity .

Basic: How is the crystal structure of this compound characterized?

Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. The compound is crystallized in methanol-dichloromethane mixtures, and data collection is performed using a Bruker SMART APEX CCD diffractometer. SHELX software refines structural parameters (space group, unit cell dimensions, hydrogen bonding). For instance, reports monoclinic C2/c symmetry with a = 24.268 Å, b = 16.5049 Å, and β = 110.382°, stabilized by C-H⋯π and O-H⋯O interactions .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer: Optimization involves:

- Solvent selection : Anhydrous methanol minimizes side reactions.

- Stoichiometry : A 10% excess of sodium methoxide ensures complete deprotonation.

- Temperature : Controlled stirring at 25–40°C prevents thermal degradation.

- Workup : Quenching with ice-water followed by ethanol recrystallization removes unreacted starting materials. achieved 74% yield using these steps .

Advanced: How do structural modifications influence pharmacological activity in pyrimidinone derivatives?

Answer: Structure-activity relationship (SAR) studies reveal:

- Sulfur substitution : Thiopyrimidinones (e.g., 2-thioxo derivatives) show enhanced anticonvulsant activity in pentylenetetrazole seizure models compared to oxo analogs.

- Substituent effects : tert-butyl groups improve metabolic stability by steric hindrance, while methyl groups at C6 enhance bioavailability. Activity is assessed via in vivo ED₅₀ values and molecular docking to targets like GABA receptors .

Advanced: What analytical strategies resolve contradictions in hydrogen-bonding patterns across crystallographic studies?

Answer: Contradictions arise from solvent inclusion or polymorphism. Strategies include:

- Graph set analysis : Classifies hydrogen bonds (e.g., Etter’s notation in ) to identify robust motifs like R₂²(8) rings.

- Multi-temperature XRD : Differentiates static vs. dynamic disorder (e.g., methanol solvent molecules in ).

- DFT calculations : Validate experimental bond lengths and angles, resolving ambiguities in weak C-H⋯π interactions .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Answer: Accelerated stability studies are conducted by:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C indicates thermal robustness).

- Hygroscopicity testing : Exposure to 40–75% relative humidity monitors moisture uptake.

- Light sensitivity : UV-Vis spectroscopy tracks degradation under ICH Q1B guidelines. recommends storage in inert atmospheres below -20°C .

Basic: What spectroscopic techniques confirm the compound’s identity?

Answer:

- ¹H/¹³C NMR : Peaks at δ 2.35 ppm (C6-methyl) and δ 8.2–8.5 ppm (pyrazole protons) are diagnostic.

- LC-MS : Molecular ion [M+H]⁺ at m/z 267.292 confirms the molecular formula (C₁₄H₁₃N₅O).

- FTIR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) validate functional groups .

Advanced: What computational methods predict the compound’s intermolecular interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.